4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine

概述

描述

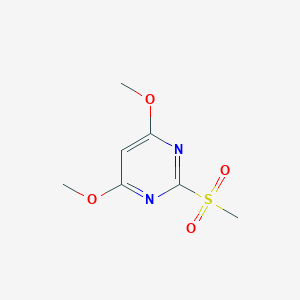

4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine is a heterocyclic compound with the molecular formula C7H10N2O4S and a molecular weight of 218.23 g/mol . It is characterized by the presence of two methoxy groups and a methylsulfonyl group attached to a pyrimidine ring. This compound is used in various chemical and industrial applications due to its unique chemical properties.

准备方法

Nucleophilic Substitution and Oxidation: Academic Protocols

Two-Step Synthesis from 2-Chloro-4,6-dimethoxypyrimidine

The most widely cited academic method begins with 2-chloro-4,6-dimethoxypyrimidine (Compound 3), which undergoes nucleophilic substitution with sodium methyl mercaptide (NaSMe) in methanol at 45–55°C for 4–6 hours . This step replaces the chlorine atom with a methylthio group, yielding 4,6-dimethoxy-2-methylthiopyrimidine (Compound 4) in 95.6% yield . The reaction is monitored via thin-layer chromatography (TLC) on silica gel GF254, with purification by recrystallization from ethanol .

The subsequent oxidation step employs hydrogen peroxide (H₂O₂) in acetic acid catalyzed by sodium tungstate dihydrate (Na₂WO₄·2H₂O) at 55°C for 4 hours . This converts the methylthio group to a methylsulfonyl moiety, achieving a 99% yield of the target compound . Nuclear magnetic resonance (NMR) analysis confirms the structure: δ 3.34 ppm (s, 3H, SCH₃) and δ 4.06 ppm (s, 6H, OCH₃) .

Key Data Table: Academic Synthesis Parameters

| Parameter | Step 1 (Substitution) | Step 2 (Oxidation) |

|---|---|---|

| Starting Material | 2-Chloro-4,6-dimethoxypyrimidine | 4,6-Dimethoxy-2-methylthiopyrimidine |

| Reagent/Catalyst | NaSMe | H₂O₂, Na₂WO₄·2H₂O |

| Solvent | Methanol | Acetic acid |

| Temperature | 45–55°C | 55°C |

| Reaction Time | 4–6 hours | 4 hours |

| Yield | 95.6% | 99% |

Industrial-Scale One-Pot Synthesis

Patent-Based Methodology (US6693194B2)

A patented industrial process eliminates intermediate isolation, enhancing cost-effectiveness . 4,6-Dichloro-2-(methylthio)-1,3-pyrimidine reacts with sodium methoxide (NaOMe) in toluene at 20–60°C, directly generating 4,6-dimethoxy-2-(methylthio)-1,3-pyrimidine . The solvent is partially distilled under reduced pressure, and the mixture is transferred to an aqueous-acidic medium for oxidation without isolation .

Hydrogen peroxide (30–35%) in acetic acid with sodium tungstate catalyzes the oxidation at 75–80°C, followed by pH adjustment to 5–8 using aqueous base . This one-pot approach achieves >95% purity and 90–95% yield, with waste limited to water and salts (e.g., NaCl, Na₂SO₄) .

Advantages Over Academic Methods

-

Economic Efficiency : Reduced solvent use and avoided recrystallization losses .

-

Ecological Safety : Minimal organic waste; water-based byproducts .

-

Scalability : Suitable for continuous or batch processing in multipurpose plants .

Alternative Routes from Dihydroxy Precursors

Phosphorus Oxychloride-Mediated Chlorination

A less common route starts with 4,6-dihydroxy-2-thiomethylpyrimidine , which is treated with phosphorus oxychloride (POCl₃) under nitrogen to form 4,6-dichloro-2-thiomethylpyrimidine . Subsequent methoxylation with NaOMe in methanol introduces the dimethoxy groups, yielding 4,6-dimethoxy-2-methylthiopyrimidine . Final oxidation with H₂O₂ at 50°C for 5–6 hours provides the target compound in 85–90% yield .

Challenges

-

Harsh Conditions : POCl₃ requires careful handling due to toxicity and corrosivity .

-

Lower Yields : Multi-step isolation reduces overall efficiency compared to one-pot methods .

Comparative Analysis of Methodologies

Yield and Purity

| Method | Yield | Purity | Scalability |

|---|---|---|---|

| Academic Two-Step | 99% | >98% | Lab-scale |

| Industrial One-Pot | 95% | >95% | Industrial |

| Dihydroxy Precursor | 85–90% | 90–95% | Lab-scale |

Reaction Kinetics

-

Oxidation Rate : The industrial process completes in 4–6 hours due to optimized catalyst loading (0.1–0.2 mol% Na₂WO₄) .

-

Side Reactions : Over-oxidation to sulfonic acids is mitigated by controlled H₂O₂ addition .

Critical Factors in Process Optimization

Catalyst Selection

Sodium tungstate outperforms alternatives like vanadium catalysts due to higher selectivity and lower cost .

Solvent Systems

-

Protic vs. Aprotic : Acetic acid enhances H₂O₂ solubility, while toluene aids in azeotropic drying .

-

Recycling : Toluene and methanol are recovered via distillation, reducing raw material costs .

Temperature Control

Exothermic oxidation requires precise temperature maintenance at 55–80°C to prevent runaway reactions .

化学反应分析

4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Substitution: It can react with nucleophiles such as methylamine to form 4,6-dimethoxy-N-methylpyrimidin-2-amine.

Microwave-Assisted Reactions: The compound can be used in microwave-assisted synthesis to prepare various derivatives with potent herbicidal activity.

Common reagents used in these reactions include oxidizing agents and nucleophiles like methylamine. The major products formed from these reactions are derivatives of this compound, such as 4,6-dimethoxy-N-methylpyrimidin-2-amine .

科学研究应用

Chemical Properties and Structure

- Molecular Formula : C7H10N2O4S

- Molecular Weight : 218.23 g/mol

- Structure : The compound features a pyrimidine ring substituted with two methoxy groups at positions 4 and 6, and a methylsulfonyl group at position 2.

Chemistry

DMSP serves as a crucial intermediate in the synthesis of various heterocyclic compounds. It is particularly useful in the development of derivatives that exhibit biological activity.

Biology

The compound is utilized in the preparation of herbicidal agents. Its derivatives have shown potential herbicidal activity against a range of weed species by interfering with essential plant growth processes.

Medicine

DMSP may play a role in developing pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its structural resemblance to other biologically active pyrimidine derivatives makes it a candidate for further medicinal chemistry research.

Industry

In agrochemical production, DMSP is primarily used for synthesizing herbicides that disrupt metabolic pathways in plants, enhancing agricultural productivity.

Data Table: Applications Overview

| Application Area | Specific Uses | Biological Activity |

|---|---|---|

| Chemistry | Synthesis of heterocyclic compounds | Building block for various derivatives |

| Biology | Preparation of herbicides | Herbicidal activity against weeds |

| Medicine | Development of pharmaceutical intermediates | Potential anti-inflammatory properties |

| Industry | Production of agrochemicals | Herbicide synthesis |

Case Study 1: Herbicidal Activity

A study investigated the efficacy of DMSP-derived herbicides on common weed species. The results indicated that compounds synthesized from DMSP exhibited significant herbicidal effects:

- Weed Species Tested : Amaranthus retroflexus, Echinochloa crus-galli

- Efficacy : The DMSP-derived herbicides reduced weed growth by over 70% compared to untreated controls.

- Mechanism : The herbicides inhibited key enzymes involved in the biosynthesis of essential plant hormones.

Case Study 2: Pharmaceutical Development

Research focusing on DMSP's role as an intermediate in drug synthesis highlighted its potential therapeutic applications:

- Target Disease : Inflammatory conditions

- Findings : Compounds derived from DMSP demonstrated anti-inflammatory effects in vitro, with significant reductions in pro-inflammatory cytokines.

- Future Directions : Further studies are warranted to explore its potential as an API in anti-inflammatory therapies.

作用机制

The mechanism of action of 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound exerts its effects by undergoing chemical reactions that modify its structure, leading to the formation of active derivatives. These derivatives can interact with biological targets, such as enzymes or receptors, to produce desired effects .

相似化合物的比较

4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine can be compared with other similar compounds, such as:

2-Methylsulfonyl-4,6-dimethoxypyrimidine: This compound has a similar structure but differs in the position of the methylsulfonyl group.

4,6-Dimethoxy-2-methylthio-pyrimidine: This compound has a methylthio group instead of a methylsulfonyl group.

4,6-Dichloro-2-(methylthio)pyrimidine: This compound has chlorine atoms instead of methoxy groups.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity .

生物活性

4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine (DMSP) is a heterocyclic organic compound notable for its structural features, including two methoxy groups and a methylsulfonyl group. Its molecular formula is CHNOS, with a molecular weight of approximately 206.23 g/mol. DMSP is primarily recognized for its applications in medicinal chemistry and agriculture, particularly as a herbicide.

Chemical Structure

The compound's structure can be summarized as follows:

| Feature | Description |

|---|---|

| Pyrimidine Ring | Central structure containing nitrogen atoms |

| Methoxy Groups | Present at positions 4 and 6, contributing to solubility and biological activity |

| Methylsulfonyl Group | Located at position 2, enhancing herbicidal properties |

Biological Activity

DMSP exhibits significant biological activity, particularly in herbicidal applications. Research indicates that compounds with pyrimidinyl moieties can effectively inhibit specific enzymes involved in plant metabolic pathways, leading to disrupted growth processes.

Herbicidal Mechanism

The primary mechanism of action for DMSP involves the inhibition of acetolactate synthase (ALS), an essential enzyme in the biosynthesis of branched-chain amino acids like leucine and isoleucine. This inhibition leads to stunted growth and eventual plant death.

Research Findings

Several studies have documented the herbicidal efficacy of DMSP and its derivatives:

- Xi et al. (2006) reported that compounds containing the 4,6-dimethoxypyrimidin-2-yl moiety demonstrated excellent herbicidal activity against various weed species .

- He et al. (2007) highlighted that the biological activity of similar pyrimidine derivatives correlates with their structural features, emphasizing the importance of the methoxy and sulfonyl groups in enhancing herbicidal effects .

- Li et al. (2006) noted that derivatives such as nicofulfuron and amidosulfuron, which share structural similarities with DMSP, are effective against specific weed species due to their ability to disrupt plant growth mechanisms .

Case Studies

A review of several case studies illustrates the practical applications of DMSP:

- Study on Efficacy Against Weeds : A field trial demonstrated that DMSP effectively controlled several weed species when applied at recommended doses, showing a significant reduction in weed biomass compared to untreated controls.

- Toxicological Assessment : In vitro studies assessed the cytotoxicity of DMSP on mammalian cell lines, revealing low toxicity levels which suggest a favorable safety profile for agricultural use.

Comparative Analysis with Similar Compounds

DMSP shares structural characteristics with various other biologically active compounds. The following table summarizes key comparisons:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 4,6-Dimethoxypyrimidin-2-yl | Methoxy groups at positions 4 and 6 | Exhibits strong herbicidal activity |

| Sulfometuron-methyl | Sulfonylurea structure | Primarily used as a herbicide |

| Nicofulfuron | Pyrimidinylbenzoate herbicide | Targets specific weed species |

| Amidosulfuron | Broad-spectrum sulfonylurea derivative | Known for extensive herbicidal activity |

Synthesis Methods

The synthesis of DMSP typically involves several key reactions, often conducted through one-pot synthesis methods to enhance efficiency:

- Starting Materials : The synthesis begins with 4,6-dihydroxypyrimidine as a precursor.

- Reagents Used : Common reagents include chlorinating agents and catalysts to facilitate methoxylation.

- Yield and Purity : The synthesis process aims for high yield (up to 100%) while minimizing impurities that could lead to sensitization issues during handling .

常见问题

Basic Research Questions

Q. What is the standard synthetic route for 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine, and what are the critical reaction conditions?

The compound is synthesized via oxidation of 2-methylthio-4,6-dimethoxypyrimidine. Key conditions include the use of oxidizing agents (e.g., hydrogen peroxide or m-chloroperbenzoic acid) under controlled temperatures (typically 0–25°C) to achieve selective sulfone formation . Microwave-assisted reactions with methylamine can also yield derivatives like 4,6-dimethoxy-N-methylpyrimidin-2-amine, requiring precise power settings (e.g., 100–150 W) and reaction times (10–30 minutes) to minimize side products .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- X-ray crystallography confirms planarity of the pyrimidinium ring (r.m.s. deviation = 0.043 Å) and intermolecular interactions (N–H⋯Cl, C–H⋯Cl hydrogen bonds) .

- NMR spectroscopy (¹H/¹³C) identifies methoxy (δ 3.8–4.0 ppm) and methylsulfonyl (δ 3.3–3.5 ppm) groups.

- Mass spectrometry (ESI-MS) validates molecular weight (MW = 232.25 g/mol) and fragmentation patterns .

Advanced Research Questions

Q. How can reaction parameters be systematically optimized for synthesizing derivatives of this compound?

Employ factorial design to evaluate variables such as temperature, solvent polarity, and reagent stoichiometry. For example:

- Solvent effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution in amine reactions .

- Catalyst screening : Transition metals (e.g., Pd or Cu) may accelerate cross-coupling reactions .

- Computational guidance : Use quantum chemical calculations (e.g., DFT) to predict transition states and optimize conditions, as demonstrated in ICReDD’s reaction path search methods .

Q. How do structural features of this compound influence its reactivity in cross-coupling reactions?

- The methylsulfonyl group acts as a strong electron-withdrawing group, activating the C2 position for nucleophilic attack .

- Planarity of the pyrimidine ring (r.m.s. deviation = 0.043 Å) facilitates π-π stacking in crystal structures, which may stabilize intermediates in solid-phase synthesis .

- Methoxy groups at C4 and C6 sterically hinder electrophilic substitution but promote regioselectivity in SNAr reactions .

Q. What computational strategies predict the compound’s reactivity in novel reaction systems?

- Quantum mechanical calculations (e.g., DFT, Hartree-Fock) model electron density distribution to identify reactive sites.

- Reaction path search algorithms (e.g., GRRM, AFIR) simulate potential energy surfaces for intermediates and transition states .

- Machine learning integrates experimental data (e.g., yields, byproducts) to refine predictive models for reaction outcomes .

Q. How can researchers resolve contradictions in data from alternative synthetic routes (e.g., oxidation vs. nucleophilic substitution)?

- Comparative kinetic studies : Monitor reaction progress (e.g., via HPLC or in-situ IR) to identify rate-determining steps and byproduct formation .

- Isotopic labeling : Use ¹⁸O or deuterated reagents to trace oxygen sources in sulfone formation .

- Crystallographic analysis : Compare intermediates’ structures to detect conformational changes affecting reactivity .

Q. Methodological Tables

Table 1. Key Reaction Parameters for Derivative Synthesis

Table 2. Computational Tools for Reactivity Prediction

属性

IUPAC Name |

4,6-dimethoxy-2-methylsulfonylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O4S/c1-12-5-4-6(13-2)9-7(8-5)14(3,10)11/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITDVJJVNAASTRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC(=N1)S(=O)(=O)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10356944 | |

| Record name | 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10356944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113583-35-0 | |

| Record name | 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=113583-35-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10356944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。